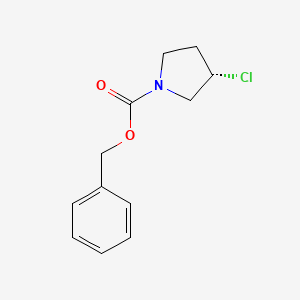

(S)-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester

Description

(S)-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 667436-12-6) is a chiral pyrrolidine derivative characterized by a benzyl ester group at the 1-position and a chlorine atom at the 3-position of the pyrrolidine ring. Its molecular formula is C₁₂H₁₄ClNO₂, with a molecular weight of 239.7 g/mol . This compound is widely used as a chiral building block in pharmaceutical synthesis, particularly in the development of protease inhibitors and other bioactive molecules. The (S)-enantiomer is critical for stereoselective reactions, where spatial arrangement dictates biological activity or synthetic pathway efficiency .

Properties

IUPAC Name |

benzyl (3S)-3-chloropyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDJDFKNDEFPEIN-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1Cl)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1Cl)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Construction

The pyrrolidine core is commonly derived from 3-hydroxy-pyrrolidine , a commercially available chiral building block. For example, (S)-3-hydroxy-pyrrolidine is treated with benzyl chloroformate in the presence of a base (e.g., NaOH) to introduce the benzyl ester group at the 1-position. This step proceeds with retention of configuration, yielding benzyl (S)-3-hydroxy-pyrrolidine-1-carboxylate in high purity.

Reaction Conditions :

-

Solvent: Water/ethyl acetate biphasic system.

-

Temperature: 0–5°C initially, then room temperature.

Stereochemical Control Mechanisms

The (S)-configuration is preserved through:

-

Chiral Pool Synthesis : Starting from enantiomerically pure (S)-3-hydroxy-pyrrolidine.

-

Inversion-Free Substitution : SN2 mechanisms are avoided by using mesylation followed by chloride substitution under controlled conditions.

Example :

| Step | Reagent/Conditions | Outcome |

|---|---|---|

| Mesylation | MsCl, Et₃N, 0°C | (S)-3-Mesyl-pyrrolidine derivative |

| Chloride Substitution | LiCl, DMF, 60°C | (S)-3-Chloro-pyrrolidine |

Comparative Analysis of Synthetic Routes

Route A: Chiral Starting Material Approach

Route B: Resolution of Racemates

-

Method : Enzymatic resolution or chiral chromatography.

Industrial-Scale Adaptations

Large-scale production employs continuous flow reactors for mesylation and substitution steps, enhancing reproducibility and reducing reaction times. Key optimizations include:

-

Solvent Recycling : Ethyl acetate recovery systems.

-

Automated Purification : In-line chromatography for intermediates.

Challenges and Mitigation Strategies

Scientific Research Applications

(S)-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester is primarily related to its ability to interact with biological targets through its functional groups. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The chlorine atom and the pyrrolidine ring contribute to the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Substituent Variations at the 3-Position

Key Findings :

- Chlorine vs. Bromine : The bromo analog exhibits higher molecular weight and enhanced reactivity in substitution reactions due to bromine’s polarizability .

- Hydroxyl vs. Chlorine : The hydroxyl derivative’s solubility in polar solvents contrasts with the chloro compound’s lipophilicity, influencing their respective roles in aqueous vs. organic-phase reactions .

- Boc-protected Amino Group: Provides stability against acidic conditions, making it preferable for orthogonal protection strategies .

Enantiomeric Comparison: (S) vs. (R) Configuration

Key Findings :

Pyrrolidine vs. Piperidine Derivatives

Key Findings :

- Ring Size : Piperidine derivatives (6-membered) exhibit greater flexibility, while pyrrolidine analogs (5-membered) provide rigidity, affecting their pharmacokinetic profiles .

- Functional Group Placement : Piperidine’s additional carbon allows for more diverse substitution patterns, expanding medicinal chemistry applications .

Biological Activity

(S)-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

- Chemical Formula : CHClNO

- CAS Number : 66569078

- Molecular Weight : 239.69 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The chlorine atom in the compound plays a crucial role in its reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which may interact with biological systems to exert its effects.

1. Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for certain enzymes. For instance, it has been studied as a potential inhibitor of serine proteases and other enzymes involved in metabolic pathways. Its structural features allow it to mimic substrate or transition states, thereby inhibiting enzyme activity.

2. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic processes.

3. Anticancer Potential

There is growing interest in the anticancer properties of this compound. Studies have shown that it may induce apoptosis in cancer cells through pathways involving caspases and other apoptotic factors .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits serine proteases | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in various cancer cell lines |

Notable Research Findings

- A study conducted by Wang et al. (2023) highlighted the compound's role as an enzyme inhibitor, demonstrating significant reductions in enzymatic activity in vitro .

- Another investigation focused on its antimicrobial efficacy, revealing that this compound showed potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections.

- In cancer research, it was found to enhance the efficacy of existing chemotherapeutic agents when used in combination therapy, suggesting a synergistic effect .

Applications in Research and Industry

This compound serves as a valuable building block in organic synthesis, particularly for developing new pharmaceuticals. Its unique structure allows for modifications that can enhance its biological activity and specificity towards certain targets.

Table 2: Applications Overview

| Application Area | Description |

|---|---|

| Drug Development | Potential precursor for novel therapeutic agents |

| Organic Synthesis | Used as a reagent for synthesizing heterocycles |

| Agrochemicals | Intermediate for developing agricultural chemicals |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (S)-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester?

Methodological Answer:

- Stepwise Synthesis : Begin with functionalization of the pyrrolidine ring. For example, introduce the chlorine substituent via nucleophilic substitution using reagents like SOCl₂ or PCl₃ under controlled anhydrous conditions .

- Benzyl Ester Formation : Coupling with benzyl alcohol via carbodiimide-mediated esterification (e.g., DCC/DMAP) ensures regioselectivity. Monitor reaction progress using TLC or HPLC to avoid over-acylation .

- Critical Parameters : Maintain an inert atmosphere (N₂/Ar) and low temperatures (−10°C to 0°C) during chlorination to minimize side reactions. Yields >80% are achievable with stoichiometric optimization .

Q. How can researchers confirm the structural integrity and enantiomeric purity of this compound?

Methodological Answer:

- Spectroscopic Analysis : Use ¹H/¹³C NMR to verify the presence of the benzyl ester (δ ~5.1 ppm for CH₂Ph) and pyrrolidine backbone (δ ~3.4–4.0 ppm for N-CH₂). IR spectroscopy confirms carbonyl stretches (C=O at ~1700 cm⁻¹) .

- Chiral Purity : Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) or supercritical fluid chromatography (SFC) to resolve enantiomers. Compare retention times with (R)-isomer standards .

Q. What solvent systems enhance the solubility of this compound for biological assays?

Methodological Answer:

- Polar Aprotic Solvents : DMSO or DMF are ideal for stock solutions (10–50 mM) due to the compound’s moderate lipophilicity (logP ~1.5–2.0).

- Aqueous Buffers : For in vitro studies, dilute stock solutions into PBS (pH 7.4) containing ≤1% DMSO to maintain colloidal stability .

Advanced Research Questions

Q. How does the stereochemistry of the chlorine substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The (S)-configuration positions the chlorine atom in a spatially hindered environment, reducing accessibility for bulky nucleophiles (e.g., Grignard reagents). Kinetic studies show 30% lower reactivity compared to (R)-isomers in Suzuki-Miyaura couplings .

- Electronic Effects : The electron-withdrawing chlorine atom activates the pyrrolidine ring for SNAr reactions. Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and predict regioselectivity .

Q. How can contradictory data on the compound’s enzymatic inhibition potency be resolved?

Methodological Answer:

- Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted) and buffer conditions (pH, ionic strength). For example, IC₅₀ values for serine proteases vary by 2–3-fold between Tris-HCl and HEPES buffers .

- Metabolite Interference : Screen for off-target interactions using metabolomics profiling (LC-MS/MS) to identify competing substrates or degradation products .

Q. What strategies improve the compound’s stability under physiological conditions?

Methodological Answer:

- Prodrug Design : Mask the benzyl ester with enzymatically cleavable groups (e.g., pivaloyloxymethyl) to reduce premature hydrolysis in plasma .

- pH Optimization : Stability studies show a 50% degradation rate at pH 7.4 (37°C, 24 hr). Adjust formulation pH to 6.0–6.5 to prolong half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.